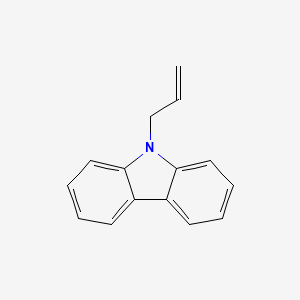

9-アリル-9H-カルバゾール

概要

説明

9-Allyl-9H-carbazole (9-Allylcarbazole) is a heterocyclic aromatic compound that is widely used in scientific research, particularly in the fields of biochemistry, pharmacology and medical science. 9-Allylcarbazole is a derivative of carbazole, which is a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. 9-Allylcarbazole has a variety of applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the use in laboratory experiments.

科学的研究の応用

光電子デバイス

9-アリル-9H-カルバゾール誘導体は、優れた光電子特性を有しており、さまざまなナノデバイスでの使用に適しています . これらの化合物は、有機発光ダイオード (OLED)、太陽電池、および高い電荷キャリア移動度と良好な形態安定性を必要とする他のデバイスの開発に使用できます。

電気化学トランジスタ

9-アリル-9H-カルバゾールの電気化学的特性により、電気化学トランジスタに使用できます。 これらのトランジスタは、カルバゾール誘導体の高い電気伝導率と環境安定性から恩恵を受けており、電子回路における信頼性の高いコンポーネントとなっています .

充電式電池

9-アリル-9H-カルバゾールを含むカルバゾール誘導体は、充電式電池の電極で使用できます。 酸化還元反応を起こし、充放電サイクル中に構造の完全性を維持する能力は、寿命が長く、エネルギー密度の高い電池の開発に貢献しています .

フォトルミネッセンス材料

カルバゾール誘導体のユニークなフォトルミネッセンス特性は、照明やディスプレイ技術など、青色発光を必要とするアプリケーションに最適です。 これらの材料は、青色発光デバイスやその他のフォトルミネッセンスアプリケーションの製造に使用できます .

抗菌剤

研究により、9H-カルバゾール誘導体は抗菌活性を示すことが明らかになっています。 これは、9-アリル-9H-カルバゾールを機能化して、新しい抗菌剤や抗真菌剤を開発し、医学研究や医薬品分野に貢献できることを示唆しています .

重合用光開始剤

9-アリル-9H-カルバゾールは、高効率で低移動度の光開始剤の合成に使用されてきました。 これらの光開始剤は、コーティング、接着剤、およびその他のさまざまな産業用途で使用されるアクリレートモノマーの重合を開始する上で重要です .

作用機序

Target of Action

Carbazole derivatives are known to have versatile pharmacological applications .

Mode of Action

Carbazole derivatives are generally known for their broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Biochemical Pathways

It’s known that carbazole derivatives can be transformed by bacteria, leading to the formation of hydroxylated metabolites .

Pharmacokinetics

Some pharmacokinetic properties are predicted for this compound . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and can impact bioavailability. It is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6, which could impact the metabolism of other drugs.

Result of Action

Carbazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Action Environment

It’s worth noting that the safety information for this compound suggests that it should be stored at 2-8°c , indicating that temperature could potentially influence its stability.

Safety and Hazards

特性

IUPAC Name |

9-prop-2-enylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBQLFWTMLRYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389048 | |

| Record name | N-allylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3998-04-7 | |

| Record name | N-allylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ALLYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

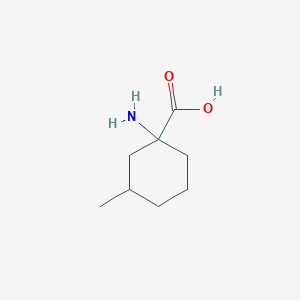

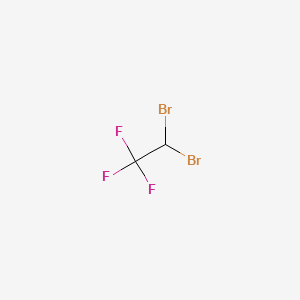

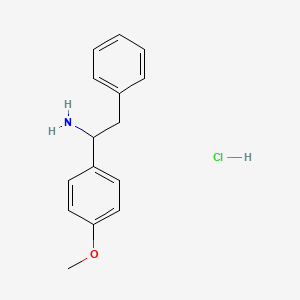

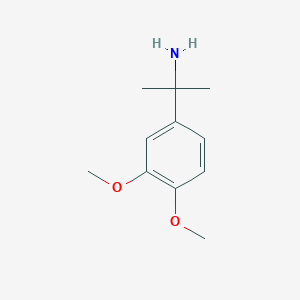

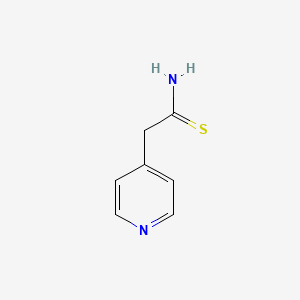

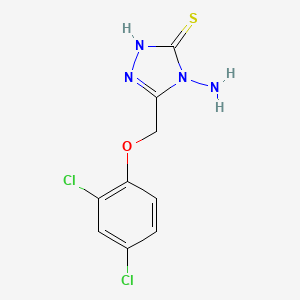

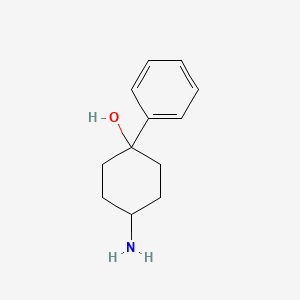

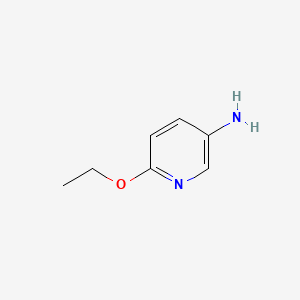

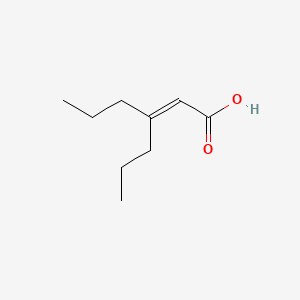

Synthesis routes and methods I

Procedure details

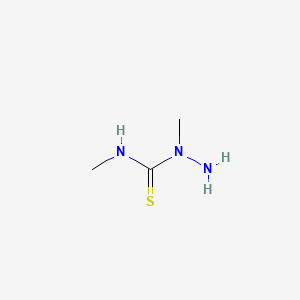

Synthesis routes and methods II

Procedure details

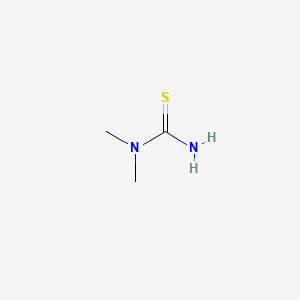

Synthesis routes and methods III

Procedure details

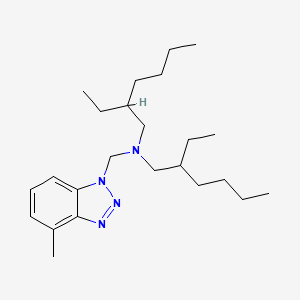

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)